4-Desisopropyl-4-ethyl Nateglinide-d5 is a deuterated analog of Nateglinide, a pharmaceutical compound primarily used for managing type 2 diabetes mellitus. Nateglinide is classified as a D-phenylalanine derivative and functions as a rapid-acting insulin secretagogue, stimulating insulin release from the pancreas in response to meals. The compound's structure is characterized by its unique cyclohexyl and ethyl substituents, which contribute to its biological activity.
The primary source of information regarding 4-Desisopropyl-4-ethyl Nateglinide-d5 includes patents and scientific literature that detail its synthesis and applications. It falls under the classification of hypoglycemic agents, specifically designed to enhance insulin secretion. Nateglinide itself is classified as a non-sulfonylurea insulin secretagogue, which distinguishes it from other diabetes medications.
The synthesis of 4-Desisopropyl-4-ethyl Nateglinide-d5 can be derived from established methods for producing Nateglinide. According to patent literature, the synthesis begins with cumic acid, which undergoes hydrogenation to yield isopropyl cyclohexyl carboxylic acid. This intermediate is then esterified using thionyl chloride and methanol, leading to the formation of an ester that can be converted into the desired compound through a series of reactions involving D-phenylalanine and alkyl chloroformate in a ketonic solvent .
The process is noted for its efficiency, requiring about nine steps to achieve the final product while maintaining high yields and purity levels. The use of inexpensive reagents facilitates scalability for commercial production.
The molecular formula for 4-Desisopropyl-4-ethyl Nateglinide-d5 is , reflecting the incorporation of deuterium atoms into the structure. The compound features a cyclohexane ring substituted with an ethyl group and a carbonyl group attached to D-phenylalanine.
Key structural data includes:
The deuterated nature of this compound allows for enhanced tracking in metabolic studies using nuclear magnetic resonance spectroscopy.
4-Desisopropyl-4-ethyl Nateglinide-d5 part
Systematic Chemical Designation:(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-(pentadeuterophenyl)propanoic acid [6] [9].
Key Identifiers:
Structural Characteristics:The compound features two targeted molecular modifications relative to nateglinide:
Table 1: Molecular Specifications of 4-Desisopropyl-4-ethyl Nateglinide-d5
Property | Specification |
---|---|
IUPAC Name | (2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-(pentadeuterophenyl)propanoic acid |
Molecular Formula | C₁₈H₂₀D₅NO₃ |
CAS Number | 1356011-67-0 |
Molecular Weight | 308.43 g/mol |
Isotopic Distribution | Five deuterium atoms at phenyl ring positions |
Core Structural Divergence:The defining modification occurs at the cyclohexyl ring's 4-position, where the native isopropyl group (‒CH(CH₃)₂) is replaced by an ethyl moiety (‒CH₂CH₃). This alteration creates a shorter alkyl chain while preserving the hydrophobic character critical to receptor interactions [4] [6]. The parent nateglinide structure (C₁₉H₂₇NO₃) contains a trans-4-isopropylcyclohexyl group coupled to D-phenylalanine, whereas this analogue features both the ethyl substitution and deuterium labeling [5] [7].
Deuterium Integration Strategy:Five hydrogen atoms on the phenylalanine aromatic ring are replaced with deuterium (²H), generating a pentadeuterated system that maintains:
Table 2: Structural Comparison of Nateglinide Analogues
Compound | R Group at Cyclohexyl 4-Position | Phenylalanine Modification | Molecular Formula |
---|---|---|---|
Nateglinide (Parent) | Isopropyl (-CH(CH₃)₂) | Unmodified | C₁₉H₂₇NO₃ |
4-Desisopropyl-4-ethyl Nateglinide | Ethyl (-CH₂CH₃) | Unmodified | C₁₈H₂₅NO₃ |
4-Desisopropyl-4-ethyl Nateglinide-d5 | Ethyl (-CH₂CH₃) | C₆D₅ (pentadeuteration) | C₁₈H₂₀D₅NO₃ |
Nateglinide-d5 | Isopropyl (-CH(CH₃)₂) | C₆D₅ (pentadeuteration) | C₁₉H₂₂D₅NO₃ |
Metabolic Pathway Elucidation:As a stable isotope-labeled internal standard, this deuterated analogue enables precise quantification of the ethyl-substituted nateglinide impurity in biological matrices. Its application in LC-MS/MS methodologies allows researchers to:
Impurity Profiling Applications:Regulatory agencies mandate strict control of pharmaceutical impurities at thresholds below 0.1%. This compound serves as:
Receptor Binding Studies:The ethyl modification provides insights into structure-activity relationships at the SUR1 receptor binding pocket. Research demonstrates that:
Synthetic Utility:The compound serves as a precursor in multistep deuterium labeling strategies. Current synthesis routes involve:
Table 3: Research Applications of 4-Desisopropyl-4-ethyl Nateglinide-d5
Research Domain | Primary Utility | Analytical Methodologies |
---|---|---|
Drug Metabolism | Metabolic pathway mapping of nateglinide analogues | LC-MS/MS, HRAM mass spectrometry |
Pharmaceutical Analysis | Quantification of process-related impurities | HPLC-UV, UPLC with isotopic standards |
Receptor Pharmacology | Structure-activity relationship studies | Radioligand binding, electrophysiology |
Synthetic Chemistry | Intermediate for complex deuterated metabolites | NMR tracking, isotopic synthesis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7